molecular formula C19H20N2O4S B2751666 N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-53-4

N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Katalognummer: B2751666
CAS-Nummer: 896375-53-4
Molekulargewicht: 372.44
InChI-Schlüssel: KDFFFQQDVAQYDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a polycyclic pyrido[3,2,1-ij]quinoline core. This scaffold is characterized by a fused tricyclic system with a ketone group at position 3 and a sulfonamide moiety linked to the 9-position of the heterocycle.

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-25-16-7-5-15(6-8-16)20-26(23,24)17-11-13-3-2-10-21-18(22)9-4-14(12-17)19(13)21/h5-8,11-12,20H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFFFQQDVAQYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory and antimicrobial activities, as well as its pharmacological applications.

Chemical Structure and Properties

The compound is characterized by its complex structure that includes a quinoline core and a sulfonamide group. Its molecular formula is C₁₈H₁₈N₂O₃S, and it has a molecular weight of approximately 342.41 g/mol. The presence of the methoxy group at the para position of the phenyl ring is crucial for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar quinoline derivatives. For instance, derivatives like 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings suggest that N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide may exhibit similar properties due to structural similarities.

CompoundActivityMechanism
4-oxo-N-phenyl-1,4-dihydroquinolineAnti-inflammatoryInhibition of NF-κB pathway
N-(4-methoxyphenyl)-3-oxo...Potentially anti-inflammatorySimilar structural features

2. Antimicrobial Activity

The antimicrobial properties of compounds containing quinoline structures have been documented extensively. Studies indicate that these compounds can inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis and interference with nucleic acid metabolism.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study evaluating the effects of various quinoline derivatives on acute lung injury (ALI), it was found that certain derivatives significantly reduced inflammatory markers in vivo. The administration of these compounds led to improved survival rates in animal models subjected to LPS-induced sepsis.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of quinoline-based compounds against resistant strains of bacteria. The results demonstrated that specific modifications in the chemical structure enhanced their efficacy against Gram-positive and Gram-negative bacteria.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide. Preliminary data suggest favorable pharmacokinetic profiles with moderate half-lives and bioavailability rates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogs

Three compounds with structural similarities were identified for comparison:

Compound Name Substituent on Sulfonamide Core Modification Functional Group Electronic Effects Potential Biological Implications
Target Compound: N-(4-Methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide 4-Methoxyphenyl None Sulfonamide Electron-donating (OCH3) Enhanced solubility, possible H-bonding
Analog 1: 3-Oxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide 4-Trifluoromethylphenyl None Sulfonamide Electron-withdrawing (CF3) Increased lipophilicity, metabolic stability
Analog 2: N1-(3-Hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide 3-Hydroxypropyl Oxalamide (vs. sulfonamide) Oxalamide Polar (hydroxyl group) Altered H-bonding, potential solubility

Analysis of Structural and Electronic Differences

Substituent Effects
  • Analog 1 (CF3) : The trifluoromethyl group is strongly electron-withdrawing, which may increase metabolic stability by reducing oxidative degradation. However, its hydrophobicity could reduce aqueous solubility compared to the methoxy analog .
Functional Group Impact
  • Sulfonamide vs. Oxalamide: Sulfonamides are known for their broad bioactivity (e.g., enzyme inhibition, antibacterial effects), whereas oxalamides may exhibit different binding modes due to their dual amide functionality. The latter could enhance selectivity for specific targets but may also increase susceptibility to enzymatic hydrolysis.
Core Rigidity and Conformation

All three compounds retain the pyrido[3,2,1-ij]quinoline core, which imposes structural rigidity. This feature is critical for maintaining pre-organized binding conformations in biological systems. Substituent variations influence steric bulk and electronic distribution without altering the core’s overall geometry.

Theoretical Property Predictions

  • Solubility : The target compound’s methoxy group likely improves aqueous solubility relative to the CF3 analog. Analog 2’s hydroxyl group may further enhance solubility but could reduce membrane permeability.
  • Metabolic Stability : The CF3 group in Analog 1 may resist cytochrome P450-mediated oxidation, offering a longer half-life compared to the methoxy variant.
  • Binding Affinity : Analog 2’s oxalamide could form stronger hydrogen bonds with target proteins, though this depends on the specific biological context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.